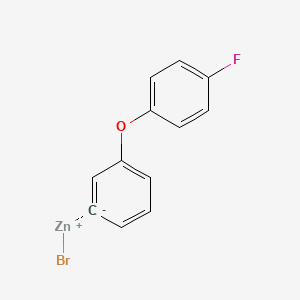
3-(4-Fluorophenoxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)phenylzinc bromide typically involves the reaction of 3-(4-Fluorophenoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent to stabilize the organozinc intermediate. The general reaction scheme is as follows:
3−(4−Fluorophenoxy)bromobenzene+Zn→3−(4−Fluorophenoxy)phenylzincbromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenoxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc intermediate.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary depending on the desired transformation.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
3-(4-Fluorophenoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Researchers use it to modify biomolecules and study their interactions and functions.
Medicine: It serves as a key intermediate in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenoxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution and cross-coupling reactions, to form new carbon-carbon bonds. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Ethoxycarbonyl)phenylzinc bromide, 0.50 M in THF
- (4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Comparison
3-(4-Fluorophenoxy)phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which imparts distinct reactivity and selectivity compared to other organozinc reagents. For example, 4-(Ethoxycarbonyl)phenylzinc bromide and (4-(Trifluoromethyl)phenyl)zinc bromide have different substituents, leading to variations in their chemical behavior and applications. The fluorophenoxy group in this compound enhances its nucleophilicity and makes it particularly suitable for specific cross-coupling reactions.
Propriétés
Formule moléculaire |
C12H8BrFOZn |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-(phenoxy)benzene |
InChI |
InChI=1S/C12H8FO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
CNUUXYVEIANIBD-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
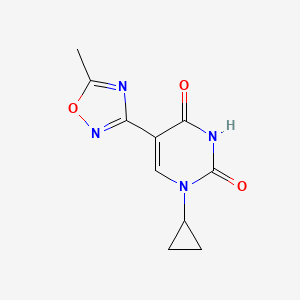

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
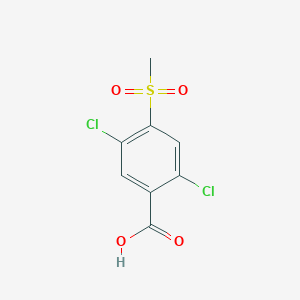

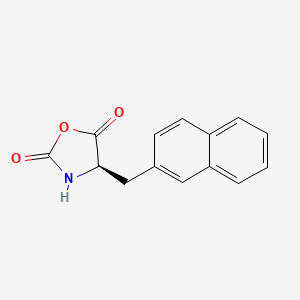
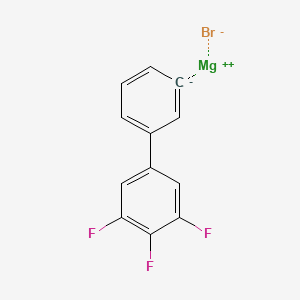
![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
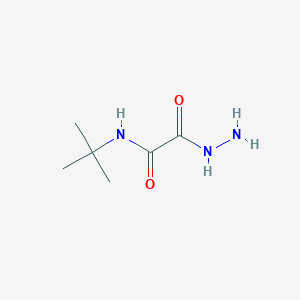
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)


